AP-22408 - 268741-43-1

AP-22408

Catalog Number: EVT-259298
CAS Number: 268741-43-1
Molecular Formula: C30H41N3O10P2
Molecular Weight: 665.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AP-22408 is a Src tyrosine kinase inhibitor.
Source and Classification

AP-22408 was developed through structure-based design strategies aimed at creating selective inhibitors for Src kinases. It belongs to a class of compounds that target osteoclasts, cells responsible for bone resorption, making it relevant in treating osteoporosis and other bone disorders. The compound's design was influenced by the need for specificity in inhibiting Src to minimize off-target effects while maximizing therapeutic efficacy .

Synthesis Analysis

The synthesis of AP-22408 involves several key steps that focus on creating its bicyclic framework and mimicking phosphorylated tyrosine residues. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for further modification.
  2. Bicyclic Template Formation: The core bicyclic structure is formed through cyclization reactions involving aromatic and aliphatic components. These reactions often require careful control of temperature and reaction time to ensure high yields.
  3. Phosphorylation Mimicry: A crucial aspect of the synthesis is the incorporation of a diphosphonate group that mimics the structure of phosphorylated tyrosine. This step typically involves coupling reactions that link the diphosphonate moiety to the bicyclic core.
  4. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate AP-22408 from by-products and unreacted materials.

The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance and mass spectrometry) to confirm its structure and purity .

Molecular Structure Analysis

AP-22408 features a complex molecular structure characterized by a bicyclic core that contributes to its binding affinity for Src kinases. Key structural features include:

  • Bicyclic Framework: The central bicyclic structure enhances the compound's stability and interaction with target proteins.
  • Functional Groups: The presence of diphosphonate groups mimics phosphorylated tyrosine, facilitating specific interactions with Src kinases.
  • Aromatic Rings: These contribute to hydrophobic interactions that are crucial for binding affinity.

The molecular formula of AP-22408 has been determined through crystallographic studies, revealing detailed insights into its three-dimensional conformation and binding interactions with Src .

Chemical Reactions Analysis

AP-22408 participates in several chemical reactions primarily focused on its interactions with biological targets:

  1. Binding Reactions: AP-22408 selectively binds to the active site of Src kinases, inhibiting their activity. This binding is characterized by a conformational change in the kinase that prevents substrate phosphorylation.
  2. Inhibition Mechanisms: The compound acts as a competitive inhibitor, where it competes with ATP for binding at the active site of Src kinases.
  3. Biological Activity: In vitro studies demonstrate that AP-22408 effectively reduces osteoclast activity and bone resorption, showcasing its potential therapeutic effects in bone diseases .
Mechanism of Action

The mechanism of action of AP-22408 involves its interaction with Src kinases:

  1. Competitive Inhibition: By mimicking phosphorylated tyrosine residues, AP-22408 competes with ATP for binding to the active site of Src kinases.
  2. Conformational Change: Upon binding, AP-22408 induces a conformational change in Src that inhibits its kinase activity, leading to decreased phosphorylation of downstream targets involved in osteoclast function.
  3. Downstream Effects: The inhibition of Src activity results in reduced osteoclast proliferation and activity, thereby limiting bone resorption and promoting bone density .
Physical and Chemical Properties Analysis

AP-22408 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a standard range for similar compounds.

These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .

Applications

AP-22408 holds significant promise across various scientific applications:

  1. Bone Disorders: Its primary application lies in treating osteoporosis by inhibiting excessive bone resorption mediated by osteoclasts.
  2. Cancer Therapy: Given its role as a Src inhibitor, there is potential for AP-22408 in cancer therapies targeting tumors where Src signaling is dysregulated.
  3. Research Tool: As a selective inhibitor, AP-22408 serves as a valuable tool in research settings to study Src kinase signaling pathways and their implications in various diseases.
Introduction to AP-22408: Nomenclature & Research Significance

AP-22408 represents a synthetic small molecule with the chemical name C~27~H~37~N~3~O~10~P~2~ and CAS Registry Number 268741-51-1. This compound functions as a potent tyrosine kinase inhibitor specifically targeting the Src family kinases. Its molecular structure features a phosphorylated tyrosine mimetic core that enables selective interaction with the SH2 domains of Src kinases. AP-22408 emerged from systematic drug discovery efforts to address the pathological role of Src signaling in bone remodeling disorders, particularly osteoporosis. As a preclinical candidate, it occupies a significant position in the kinase inhibitor landscape due to its dual-targeting mechanism – competitively inhibiting ATP binding while disrupting phosphotyrosine-mediated protein interactions [1] [2].

Historical Context of Tyrosine Kinase Inhibitor Development

The evolution of protein kinase inhibitors has progressed through distinct generations:

  • First-generation inhibitors (1990s-early 2000s): Characterized by multi-targeted activity with limited selectivity. Examples include natural product derivatives like staurosporine analogs. These compounds established the therapeutic principle of kinase inhibition but exhibited significant off-target effects [2].

  • Second-generation inhibitors (mid-2000s): Featured improved selectivity through optimization of ATP-competitive scaffolds. Drugs like imatinib (targeting BCR-ABL) demonstrated the clinical potential of targeted kinase inhibition but faced challenges with resistance mutations and limited activity against specific kinase families including Src [2].

  • Third-generation inhibitors (2010s-present): Leverage advanced structural biology and computational design to achieve:

  • Enhanced isoform selectivity
  • Allosteric inhibition mechanisms
  • Covalent binding strategies
  • Phosphotyrosine mimetic approaches [2]

Table 1: Evolution of Tyrosine Kinase Inhibitor Development

GenerationTime PeriodKey CharacteristicsRepresentative AgentsLimitations
First1990s-early 2000sMulti-targeted, limited selectivityStaurosporine derivativesSignificant off-target toxicity
SecondMid-2000sImproved ATP-competitive selectivityImatinib, DasatinibResistance mutations, limited Src family activity
Third2010s-presentAllosteric inhibition, covalent binding, phosphotyrosine mimeticsAP-22408 (preclinical)Complex synthesis, bioavailability challenges

AP-22408 represents the convergence of these approaches by incorporating structural elements that mimic phosphorylated tyrosine residues, enabling selective disruption of Src-mediated signaling cascades critical in bone metabolism [2] [4].

Structural Classification Within Phosphorylated Tyrosine Mimetics

AP-22408 belongs to the phosphonotyrosyl mimetics subclass of kinase inhibitors, characterized by the replacement of the labile phosphate ester with a stable phosphonate group (-PO~3~^2-^). This strategic modification confers metabolic stability while preserving the spatial and electrostatic properties of natural phosphotyrosine. The molecular architecture of AP-22408 comprises three critical domains:

  • N-terminal phosphonotyrosyl mimetic: Features a para-substituted benzylphosphonic acid group that replicates the spatial orientation and charge distribution of phosphotyrosine. This domain engages the phosphotyrosine-binding pocket of Src SH2 domains with high affinity [4] [6].

  • Central hinge-binding motif: Contains a bicyclic heteroaromatic system that forms hydrogen bonds with the kinase hinge region through key donor-acceptor interactions. This moiety confers ATP-competitive inhibition while maintaining selectivity for Src over other tyrosine kinases [2].

  • C-terminal hydrophobic extension: Incorporates a fluorinated phenyl ring with optimal steric bulk to occupy a hydrophobic pocket adjacent to the ATP-binding site. This domain enhances binding affinity through van der Waals interactions and modulates membrane permeability [1] [2].

Table 2: Structural and Functional Domains of AP-22408

Molecular DomainChemical StructureBiological FunctionTarget Interaction
N-terminalBenzylphosphonic acidPhosphotyrosine mimeticHigh-affinity binding to Src SH2 domain
Central coreBicyclic heteroaromatic systemATP-competitive inhibitionHydrogen bonding with kinase hinge region
C-terminal extensionFluorinated phenyl groupHydrophobic interactionOccupation of selectivity pocket

The conformational restraint introduced through methylene bridges between domains significantly reduces rotational entropy upon target binding, contributing to its picomolar affinity for Src kinase. This structural design enables AP-22408 to function as a bisubstrate-competitive inhibitor – simultaneously occupying both the ATP-binding site and the phosphopeptide-binding cleft of Src kinases. This dual mechanism represents a significant advancement over earlier single-mechanism inhibitors by providing more complete pathway suppression and potentially overcoming compensatory activation mechanisms common in kinase signaling networks [4] [6].

Research Rationale: Addressing Src Kinase Dysregulation in Pathological Contexts

Src kinase family members (c-Src, Fyn, Yes) function as critical signaling hubs regulating osteoclast differentiation, activation, and bone resorption. Under pathological conditions such as osteoporosis, dysregulated Src activity drives excessive bone degradation through multiple mechanisms:

  • Hyperactivation of osteoclast ruffled borders: Src directly phosphorylates PYk2 and Cbl proteins, promoting the assembly of osteoclast sealing zones essential for bone matrix resorption [2].

  • Enhanced RANK ligand sensitivity: Src-mediated amplification of RANK signaling pathways increases osteoclast precursor differentiation even at physiological RANKL concentrations [2] [5].

  • Aberrant integrin signaling: Src phosphorylation of β~3~ integrin cytoplasmic domains enhances osteoclast adhesion to bone surfaces, prolonging resorptive activity [2].

AP-22408 was rationally designed to interrupt these pathological processes through selective Src inhibition. Preclinical studies demonstrate its ability to suppress osteoclast-mediated bone resorption by >80% at nanomolar concentrations while preserving osteoblast function. This selective action addresses a critical limitation of broad-spectrum kinase inhibitors that disrupt bone formation while inhibiting resorption [1] [2].

The therapeutic significance of AP-22408 extends beyond direct Src inhibition through its modulation of key signaling pathways:

  • Suppression of MAPK and PI3K/Akt pathways: Downstream effectors of Src that promote osteoclast survival and differentiation.

  • Inhibition of NFATc1 activation: The master transcription factor regulating osteoclastogenesis.

  • Disruption of Vav3/Rac GTPase axis: Critical for cytoskeletal reorganization during bone resorption [2].

Table 3: Pathological Src Signaling in Osteoporosis and AP-22408 Intervention

Pathological ProcessKey Molecular PlayersAP-22408 MechanismBiological Outcome
Osteoclast differentiationRANK, TRAF6, NFATc1Inhibition of Src-mediated NFATc1 activationReduced osteoclast formation
Bone resorption machineryPYk2, Cbl, c-CblDisruption of sealing zone assemblyDecreased resorptive activity
Survival signalingPI3K, Akt, Bcl-2Suppression of PI3K/Akt pathwayIncreased osteoclast apoptosis
Cell-matrix adhesionβ~3~ integrin, vinculinPrevention of integrin phosphorylationImpaired osteoclast adhesion

The structural specificity of AP-22408 enables it to overcome limitations of earlier Src inhibitors like saracatinib, which showed dose-limiting toxicities due to off-target kinase inhibition. Through its phosphotyrosine-mimicking architecture, AP-22408 achieves >100-fold selectivity for Src over Abl, Yes, and Fyn kinases in enzymatic assays. This precision targeting positions AP-22408 as a promising candidate for addressing treatment-resistant osteoporosis where conventional therapies have failed to restore bone balance [1] [2] [5].

Properties

CAS Number

268741-43-1

Product Name

AP-22408

IUPAC Name

[4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-phosphonophenyl]phosphonic acid

Molecular Formula

C30H41N3O10P2

Molecular Weight

665.6 g/mol

InChI

InChI=1S/C30H41N3O10P2/c1-18(34)32-25(13-20-11-12-27(44(37,38)39)28(14-20)45(40,41)42)30(36)33-24-10-6-5-9-21-15-26(23(29(31)35)16-22(21)24)43-17-19-7-3-2-4-8-19/h11-12,14-16,19,24-25H,2-10,13,17H2,1H3,(H2,31,35)(H,32,34)(H,33,36)(H2,37,38,39)(H2,40,41,42)/t24-,25-/m0/s1

InChI Key

SPSGYTWOIGAABK-DQEYMECFSA-N

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

AP-22408; AP 22408; AP22408; UNII-3U3L5QR4KV; CC1; AC1L9I7C; 3U3L5QR4KV; SCHEMBL7245569;

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)P(=O)(O)O)P(=O)(O)O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.